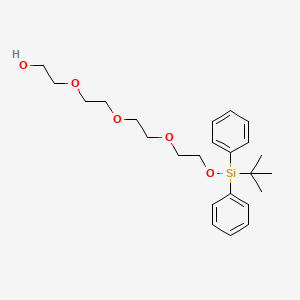![molecular formula C20H29BO6 B1397937 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1093643-64-1](/img/structure/B1397937.png)
3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Descripción general
Descripción
This compound is an organic molecule that contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), an aldehyde group (-CHO), and an ether group (Oxan-2-yloxy). The boronic ester group is often used in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling reaction, which is useful in forming carbon-carbon bonds . The aldehyde group is highly reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .
Synthesis Analysis
The synthesis of this compound would likely involve the formation of the boronic ester group, the aldehyde group, and the ether group in separate steps. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The boronic ester and aldehyde groups are likely to be in a para or meta configuration to each other on the benzene ring .Chemical Reactions Analysis
As mentioned earlier, the boronic ester group can participate in Suzuki coupling reactions. The aldehyde group is also very reactive and can undergo a variety of reactions, including nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could make it a polar molecule, and the boronic ester group could make it susceptible to hydrolysis .Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Conformational Studies
- The compound's derivatives have been utilized in crystal structure determinations and conformational analyses. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, was studied using X-ray diffraction and density functional theory (DFT) to understand its molecular structure and physicochemical properties (P.-Y. Huang et al., 2021).
Synthesis and Characterization of Complex Molecules
- The derivatives of this compound have been key in synthesizing complex molecules like capped-porphyrin precursors. These molecules exhibit unique U-shaped conformations and are studied using methods like X-ray crystallography (P. G. Jene et al., 1999).
Applications in Organic Synthesis and Catalysis
- The compound and its derivatives are used in organic synthesis, especially in palladium-catalyzed reactions. A study on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of aryl bromides highlights the effectiveness of these compounds in such reactions (J. Takagi & T. Yamakawa, 2013).
Development of Fluorescence Probes for Explosive Detection
- Boron ester derivatives, closely related to the mentioned compound, have been used to develop fluorescence probes for the detection of peroxide-based explosives. These compounds show efficient deboration reactions in the presence of hydrogen peroxide vapor, making them valuable in explosive detection technologies (Yanyan Fu et al., 2016).
Advancements in Drug Prodrug Development
- Analogous boron-containing compounds have been explored in the development of prodrugs. For example, a study on the modification of aroylhydrazone prochelators for improved stability and cytoprotection against oxidative stress utilizes a boron-substituted derivative to enhance the release of active chelators under oxidative stress conditions (Qin Wang & K. Franz, 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BO6/c1-19(2)20(3,4)27-21(26-19)18-15(14-22)8-7-9-16(18)23-12-13-25-17-10-5-6-11-24-17/h7-9,14,17H,5-6,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDXKSHNMMCQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCOC3CCCCO3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



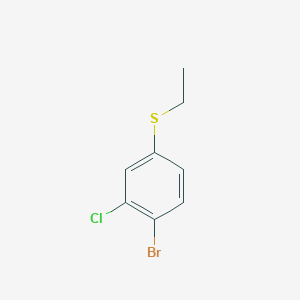
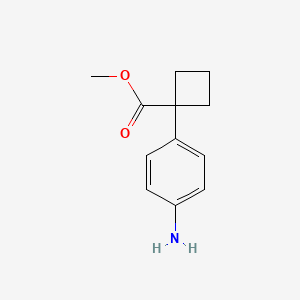
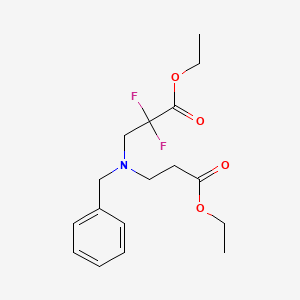
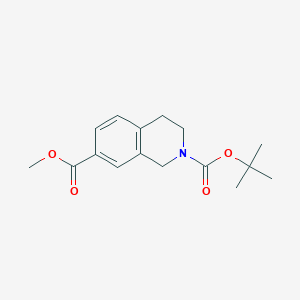
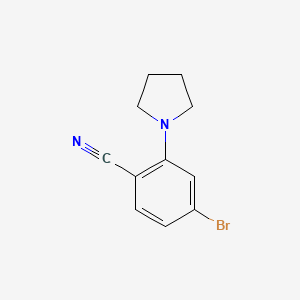
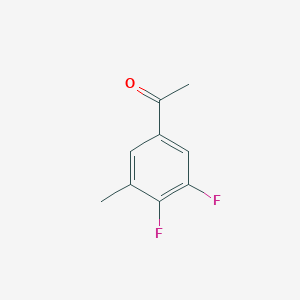
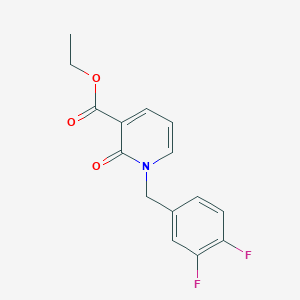
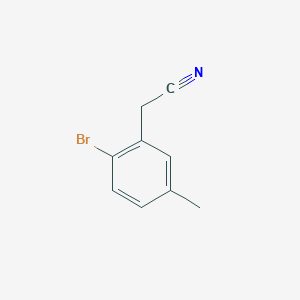
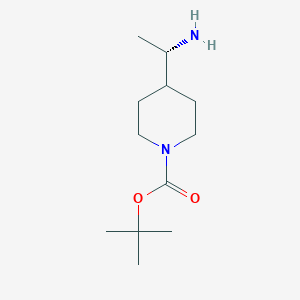
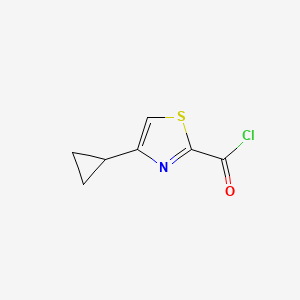
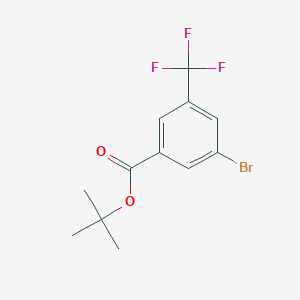
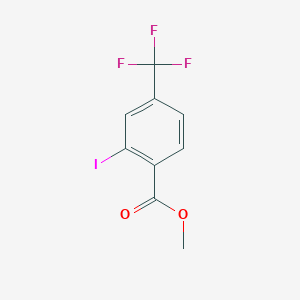
![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)
